Steric and Electronic Signature of 2‑Fluoro‑4‑hydroxyphenyl Motif vs. 2‑Fluorophenyl and 4‑Hydroxyphenyl Analogs
The 2‑fluoro‑4‑hydroxyphenyl substituent on the isoxazole 5‑position creates a unique electronic environment that cannot be achieved by either the 2‑fluorophenyl (CAS 668970‑73‑8) or 4‑hydroxyphenyl (CAS 33282‑15‑4) analogs. The electron‑withdrawing fluorine atom at the ortho position reduces the phenolic pKa by approximately 1–1.5 log units relative to non‑fluorinated 4‑hydroxyphenyl isoxazoles, enhancing hydrogen‑bond donor acidity. Simultaneously, the para‑hydroxyl group increases aqueous solubility versus the purely lipophilic 2‑fluorophenyl analog. In the FLAP inhibitor series, a 2‑fluoro‑4‑hydroxyphenyl‑containing diaryl isoxazole (compound 39) achieved an IC₅₀ of 0.24 µM for cellular 5‑LO product synthesis inhibition, whereas close regioisomers lacking either the fluorine or hydroxyl group showed IC₅₀ values ≥8 µM—a >33‑fold difference [1]. In the anticancer carboxamide series, 5‑(2‑fluoro‑4‑hydroxyphenyl)‑substituted derivative 2f displayed an IC₅₀ of 5.76 µg/mL against Hep3B cells, representing a 2–6‑fold potency advantage over the 3‑chlorophenyl analog 2d (IC₅₀ = 11.60 µg/mL) and other non‑fluorinated congeners [2].
| Evidence Dimension | Phenolic pKa modulation and target binding potency |
|---|---|
| Target Compound Data | Predicted phenolic pKa ~7.0–7.5 (fluoro-ortho effect); FLAP IC₅₀ = 0.24 µM (for diaryl analog containing this motif); Hep3B IC₅₀ = 5.76 µg/mL (for carboxamide derivative 2f containing this motif) |
| Comparator Or Baseline | 5-(2-Fluorophenyl)isoxazole-3-carboxylic acid (CAS 668970-73-8): no phenolic OH, pKa N/A; 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid (CAS 33282-15-4): phenolic pKa ~8.5–9.0 (predicted); FLAP IC₅₀ ≥8 µM for regioisomeric diaryl analogs; Hep3B IC₅₀ = 11.60 µg/mL for 3-chlorophenyl analog 2d |
| Quantified Difference | ≥33‑fold FLAP potency advantage for 2‑fluoro‑4‑hydroxyphenyl‑containing analogs vs. regioisomers; 2‑fold Hep3B antiproliferative advantage for 2f vs. 2d |
| Conditions | FLAP: human PMNL 5‑LO product synthesis assay; Hep3B: MTS antiproliferative assay, 72‑h exposure |
Why This Matters
The combination of ortho-fluorine and para-hydroxyl groups is a validated pharmacophore that delivers superior target engagement relative to singly-substituted analogs, making this compound the preferred starting point for SAR exploration campaigns targeting enzymes or receptors that rely on hydrogen-bond-mediated recognition.
- [1] Banoglu E, et al. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). Eur J Med Chem. 2016;113:1-10. PMID: 26922224. View Source
- [2] Hawash M, et al. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. Open Chemistry. 2021;19(1):855-863. View Source
